molecular formula C18H19N3O6S2 B3408883 methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886955-17-5

methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B3408883
CAS No.: 886955-17-5
M. Wt: 437.5 g/mol
InChI Key: KHEDWRWPKSZSFH-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the carbamoyl and methanesulfonylbenzamido groups. Common reagents used in these steps include various acids, bases, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include various signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate include other thieno[2,3-c]pyridine derivatives and compounds with similar functional groups, such as carbamoyl and methanesulfonylbenzamido groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the thieno[2,3-c]pyridine core, which may confer unique properties and reactivity. This uniqueness could make it particularly valuable for certain applications, such as the development of new drugs or materials.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-27-18(24)21-7-6-12-13(9-21)28-17(14(12)15(19)22)20-16(23)10-4-3-5-11(8-10)29(2,25)26/h3-5,8H,6-7,9H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEDWRWPKSZSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 2
methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 5
methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Reactant of Route 6
methyl 3-carbamoyl-2-(3-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

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